molecular formula C16H19N3O3 B13183122 Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13183122
M. Wt: 301.34 g/mol
InChI Key: AKETWYZSMDPFTF-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a fused bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. The molecule is substituted at the 3-position with a hydroxymethyl group, at the 2-position with a methyl group, and at the 7-position with a benzyl carboxylate ester.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-12-14(10-20)19-8-7-18(9-15(19)17-12)16(21)22-11-13-5-3-2-4-6-13/h2-6,20H,7-11H2,1H3

InChI Key

AKETWYZSMDPFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The hydroxymethyl group (target compound) enhances solubility and hydrogen-bonding capacity compared to chlorosulfonyl () or nitro groups (), which may improve bioavailability .

Key Observations:

  • Ionic Liquids : highlights the use of [bmim]Br for efficient imidazo[1,2-a]pyrazine synthesis under mild conditions, achieving yields up to 99% .
  • Recrystallization : Sulfonyl-substituted derivatives () require purification via recrystallization, with yields inversely correlated with substituent complexity .

Physicochemical and Spectral Properties

Table 3: Spectral Data for Selected Derivatives

Compound (Reference) Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) HRMS (M⁺)
3f () 232–235 1720 (C=O), 1350 (SO₂) 7.21–7.43 (m, aromatic), 4.55 (s, CH₂) 503.1234 (calc)
5a () - - 7.30–7.80 (m, aromatic), 5.10 (s, CH₂Ph) -
ABC63 () - - 6.90–7.60 (m, pyridin-3-yl) -

Key Observations:

  • Sulfonyl Groups : compounds show characteristic IR peaks at 1350 cm⁻¹ (SO₂) and 1720 cm⁻¹ (C=O), distinguishing them from the target compound’s hydroxymethyl group .
  • Aromatic Protons : All derivatives exhibit complex splitting in the 7.20–7.80 ppm range due to benzyl or aryl substituents .

Biological Activity

Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate group attached to the imidazo[1,2-a]pyrazine core. Its molecular formula is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, with a molecular weight of approximately 343.4 g/mol. The unique structural features contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties, making it a candidate for further development in treating infections. Studies have demonstrated its effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. It appears to interact with specific molecular targets involved in cancer pathways, potentially leading to apoptosis in tumor cells.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to modulate enzyme activities and receptor interactions that are crucial for various physiological processes. This modulation can influence signaling pathways associated with cell growth and survival.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations affect biological activity. Below is a table summarizing the properties of the compound compared to related imidazo[1,2-a]pyrazines:

Compound NameStructure FeaturesBiological Activity
Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazineAminomethyl group instead of hydroxymethylAntimicrobial
Benzyl 3-(hydroxymethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazineDifferent alkyl substitutionAnticancer
Benzyl 5H-imidazo[1,2-a]pyrazine-7-carboxylateLacks hydroxymethyl groupLimited biological activity

The presence of the hydroxymethyl group in this compound enhances its solubility and reactivity compared to similar compounds without this functional group. This unique feature likely contributes to its distinct biological activities and applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics.
  • Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability significantly at micromolar concentrations.

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